molecular formula C46H55N3O4 B12395458 Prdx1-IN-1

Prdx1-IN-1

Cat. No.: B12395458
M. Wt: 713.9 g/mol
InChI Key: FRYSNRRDKCJCDD-MAYJLFPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Prdx1-IN-1 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically includes:

    Step 1: Preparation of the core structure through a series of condensation and cyclization reactions.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Final coupling reaction to form this compound.

Chemical Reactions Analysis

Prdx1-IN-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized in the presence of oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to convert oxidized derivatives back to the parent compound.

    Substitution: Functional groups in this compound can be substituted with other groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Prdx1-IN-1 has several scientific research applications, including:

Mechanism of Action

Prdx1-IN-1 exerts its effects by selectively inhibiting PRDX1, an enzyme that catalyzes the reduction of peroxides, including hydrogen peroxide. By inhibiting PRDX1, this compound promotes the accumulation of reactive oxygen species within cells. This accumulation leads to oxidative stress, which can induce apoptosis and inhibit cancer cell proliferation, invasion, and migration . The molecular targets and pathways involved include the PI3K/Akt and JNK/Smad signaling pathways .

Comparison with Similar Compounds

Prdx1-IN-1 is unique due to its high selectivity for PRDX1. Similar compounds include:

This compound stands out due to its potent inhibitory activity and selectivity for PRDX1, making it a valuable tool in cancer research and oxidative stress studies.

Properties

Molecular Formula

C46H55N3O4

Molecular Weight

713.9 g/mol

IUPAC Name

[(6aS,6bS,8aS,11R,12aR,14aR)-4,6a,6b,8a,11,14a-hexamethyl-2-oxo-11-[(3,5,6-trimethylpyrazin-2-yl)methylcarbamoyl]-7,8,9,10,12,12a,13,14-octahydropicen-3-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C46H55N3O4/c1-28-33-16-17-37-44(7,34(33)25-36(50)40(28)53-39(51)18-15-32-13-11-10-12-14-32)22-24-46(9)38-26-43(6,20-19-42(38,5)21-23-45(37,46)8)41(52)47-27-35-31(4)48-29(2)30(3)49-35/h10-18,25,38H,19-24,26-27H2,1-9H3,(H,47,52)/b18-15+/t38-,42-,43-,44+,45-,46+/m1/s1

InChI Key

FRYSNRRDKCJCDD-MAYJLFPOSA-N

Isomeric SMILES

CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)NCC6=NC(=C(N=C6C)C)C)C)C)C)C)OC(=O)/C=C/C7=CC=CC=C7

Canonical SMILES

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)NCC6=NC(=C(N=C6C)C)C)C)C)C)C)OC(=O)C=CC7=CC=CC=C7

Origin of Product

United States

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